
Bcl-2阻害剤
概要
説明
B細胞リンパ腫2阻害剤は、アポトーシス(プログラムされた細胞死)の主要な調節因子であるB細胞リンパ腫2タンパク質ファミリーを標的とする化合物のクラスです。 これらの阻害剤は、他の治療法に耐性を持つようになった癌細胞でアポトーシスを誘導できるため、さまざまな癌の治療に特に重要です .
科学的研究の応用
Key Applications
-
Hematological Malignancies :
- Chronic Lymphocytic Leukemia (CLL) : Venetoclax has been incorporated into standard treatment regimens for CLL, demonstrating significant efficacy in patients with relapsed or refractory disease. Clinical trials have shown that venetoclax can lead to high rates of complete remission when used alone or in combination with other agents .
- Acute Myeloid Leukemia (AML) : Research indicates that venetoclax enhances apoptosis in AML cell lines and demonstrates promising results in combination with other chemotherapeutic agents .
- Solid Tumors :
- Combination Therapies :
Case Study 1: Venetoclax in CLL
A clinical trial involving 106 patients with relapsed or refractory CLL demonstrated that venetoclax led to a significant reduction in disease burden, with many patients achieving undetectable levels of minimal residual disease after treatment .
Case Study 2: Venetoclax and Hypomethylating Agents
In another study focusing on AML, patients receiving a combination of venetoclax and azacitidine exhibited improved overall survival compared to those receiving azacitidine alone. This highlights the potential for Bcl-2 inhibitors to enhance the effectiveness of existing therapies .
Pharmacokinetics and Drug Interactions
Understanding the pharmacokinetics of Bcl-2 inhibitors is crucial for optimizing their use. Venetoclax has been shown to moderately inhibit various cytochrome P450 enzymes and drug transporters, which may lead to drug-drug interactions. For instance, it can interact with P-glycoprotein (P-gp), potentially affecting the pharmacokinetics of co-administered drugs .
Summary Table: Overview of Bcl-2 Inhibitors
Compound Name | Target | Cancer Types Applicable | Key Findings |
---|---|---|---|
Venetoclax (ABT-199) | BCL-2 | Hematological cancers, solid tumors | Effective in CLL and AML; enhances other therapies |
S55746 (BCL201) | BCL-2 | Hematological cancers | Under investigation; potential for higher efficacy |
APG-2575 (lisaftoclax) | BCL-2 | Hematological cancers | Early studies show promise |
G3139 (oblimersen) | BCL-2 | Hematological cancers, solid tumors | Combination therapy shows enhanced effects |
作用機序
生化学分析
Biochemical Properties
The Bcl-2 inhibitor interacts with the Bcl-2 protein, which is a part of a large family of Bcl-2-related proteins . These proteins operate by nonenzymatic protein-protein interactions to regulate the intrinsic or mitochondrial pathway to apoptosis . The Bcl-2 inhibitor, such as Venetoclax, is a selective Bcl-2 inhibitor that inhibits Bcl-2 by binding to its BH domains . This binding interaction disrupts the function of Bcl-2, leading to the initiation of apoptosis .
Cellular Effects
The Bcl-2 inhibitor has significant effects on various types of cells and cellular processes. It influences cell function by triggering apoptosis, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Bcl-2 inhibitors can suppress cell growth in malignant cells, showing superior activity compared to other treatments .
Molecular Mechanism
The inhibitor binds to the Bcl-2 protein, mimicking the action of the endogenous antagonists of Bcl-2, the BH3-only proteins . This binding interaction disrupts the function of Bcl-2, leading to the initiation of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the Bcl-2 inhibitor can change over time. For instance, the Bcl-2 inhibitor HZ-L105 showed potent inhibition against Bcl-2 in biochemical assays . Over time, HZ-L105 suppressed cell growth not only in certain cell lines but also in resistant lines .
Dosage Effects in Animal Models
The effects of the Bcl-2 inhibitor can vary with different dosages in animal models. For instance, in a study with mice, the Bcl-2 inhibitor S 55746 was able to restore apoptosis functions impaired by tumorigenesis . The effects varied depending on the dosage and timing of the treatment .
Metabolic Pathways
The Bcl-2 inhibitor is involved in the regulation of the intrinsic or mitochondrial pathway to apoptosis . It interacts with the Bcl-2 protein and other related proteins to regulate this pathway . The inhibitor can also affect metabolic flux or metabolite levels, as seen in leukemia stem cells .
Transport and Distribution
The Bcl-2 inhibitor is transported and distributed within cells and tissues. It is known to bind to the Bcl-2 protein, which is localized to the outer membrane of mitochondria . The inhibitor can also interact with other proteins and be distributed to other parts of the cell .
Subcellular Localization
The Bcl-2 inhibitor targets the Bcl-2 protein, which is localized to the outer membrane of mitochondria . The inhibitor can also be found in other parts of the cell, depending on the specific type of Bcl-2 inhibitor and the cell type . The subcellular localization of the Bcl-2 inhibitor can affect its activity or function .
準備方法
合成経路および反応条件: B細胞リンパ腫2阻害剤の合成は、通常、主要な中間体の形成と最終的な活性化合物を含む複数のステップを伴います。 たとえば、よく知られたB細胞リンパ腫2阻害剤であるベネトクラックスの合成には、さまざまな試薬と触媒を制御された条件下で使用することが含まれます . このプロセスには、アミド結合形成、環化、クロマトグラフィーによる精製などのステップが含まれることがよくあります。
工業的生産方法: B細胞リンパ腫2阻害剤の工業的生産には、化合物の純度と効力を維持しながら、合成経路のスケールアップが必要です。 これには、反応条件の最適化、高スループットスクリーニング方法の使用、高速液体クロマトグラフィーなどの高度な精製技術の採用が含まれることがよくあります .
化学反応の分析
反応の種類: B細胞リンパ腫2阻害剤は、酸化、還元、置換を含むさまざまな化学反応を起こします。 これらの反応は、化合物の効力と選択性を高めるために化学構造を改変するために不可欠です .
一般的な試薬と条件: B細胞リンパ腫2阻害剤の合成と改変で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、炭素担持パラジウムなどのさまざまな触媒が含まれます . 反応条件には、最適な収率を確保するために、制御された温度、pHレベル、溶媒環境が含まれることがよくあります。
主要な生成物: これらの反応から生成される主要な生成物は、通常、活性B細胞リンパ腫2阻害剤自体であり、精製プロセス中に除去されるさまざまな中間体と副生成物が含まれます .
科学研究の応用
B細胞リンパ腫2阻害剤は、科学研究において幅広い用途を持っています。 化学では、それらはアポトーシスのメカニズムと細胞生存におけるB細胞リンパ腫2タンパク質の役割を研究するために使用されます . 生物学では、これらの阻害剤は、プログラムされた細胞死に関与する経路と癌細胞がこのプロセスを回避する方法を理解するのに役立ちます . 医学では、B細胞リンパ腫2阻害剤は、慢性リンパ性白血病や急性骨髄性白血病などのさまざまな血液悪性腫瘍の治療に使用されます . それらはまた、固形腫瘍の治療における可能性について調査されています .
類似化合物との比較
生物活性
Bcl-2 inhibitors represent a significant advancement in cancer therapy, particularly for hematological malignancies. These compounds target the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis that is often overexpressed in various cancers, allowing malignant cells to evade programmed cell death. This article delves into the biological activity of Bcl-2 inhibitors, focusing on their mechanisms of action, clinical applications, and recent research findings.
Bcl-2 inhibitors function primarily by disrupting the anti-apoptotic signals mediated by Bcl-2 proteins. By inhibiting these proteins, the balance shifts towards apoptosis, leading to cell death in cancerous tissues. The primary mechanisms include:
- Displacement of Pro-apoptotic Proteins : Inhibitors like venetoclax bind to Bcl-2, freeing pro-apoptotic proteins such as Bax and Bak, which then promote mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis .
- Synergistic Effects with Other Therapies : Combinations with other agents, such as Bruton's tyrosine kinase (BTK) inhibitors, have shown enhanced efficacy in certain lymphoma models, indicating that Bcl-2 inhibitors can be part of multi-drug regimens to overcome resistance mechanisms .
Hematological Malignancies
Bcl-2 inhibitors have been particularly effective in treating:
- Chronic Lymphocytic Leukemia (CLL) : Venetoclax has become a cornerstone treatment for CLL, demonstrating significant efficacy in patients with relapsed or refractory disease .
- Acute Myeloid Leukemia (AML) : Trials have indicated that Bcl-2 inhibition can sensitize AML cells to chemotherapy and improve outcomes .
Solid Tumors
Recent studies are exploring the use of Bcl-2 inhibitors in solid tumors, with varying degrees of success. For instance:
- Glioblastoma Multiforme (GBM) : Research indicates that compounds like ABT-737 can induce apoptosis in GBM cells when combined with other cytotoxic agents .
Efficacy and Resistance
- Venetoclax in CLL :
- Combination Therapy :
Table of Clinical Trials
特性
IUPAC Name |
4-methoxy-2-[2-(5-methoxy-2-nitrosophenyl)ethyl]-1-nitrosobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-13-5-7-15(17-19)11(9-13)3-4-12-10-14(22-2)6-8-16(12)18-20/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSXFMHXRZAGTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=O)CCC2=C(C=CC(=C2)OC)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473860 | |
Record name | Bcl-2 Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383860-03-5 | |
Record name | Bcl-2 Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90473860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。